2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile is an organic compound that features a benzodioxole ring and a cyclopropylamino group attached to an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Acetonitrile Group: This step often involves the reaction of the benzodioxole derivative with a suitable nitrile precursor under basic conditions.
Attachment of the Cyclopropylamino Group: This can be done through nucleophilic substitution reactions where the acetonitrile derivative reacts with cyclopropylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and cyclopropylamino groups can interact with various enzymes or receptors, potentially inhibiting or activating them. The nitrile group may also play a role in binding to active sites or undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)acetonitrile: Lacks the cyclopropylamino group.
2-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)acetonitrile: Has a methylamino group instead of a cyclopropylamino group.
2-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)acetonitrile: Has an ethylamino group instead of a cyclopropylamino group.
Uniqueness
The presence of the cyclopropylamino group may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile |
InChI |
InChI=1S/C12H12N2O2/c13-6-10(14-9-2-3-9)8-1-4-11-12(5-8)16-7-15-11/h1,4-5,9-10,14H,2-3,7H2 |
InChI Key |
QTLJIPPAVILPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(C#N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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